molecular formula C13H12N4O3 B14305843 10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 116158-99-7

10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14305843
CAS No.: 116158-99-7
M. Wt: 272.26 g/mol
InChI Key: CJKCSXTZAMQARP-UHFFFAOYSA-N
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Description

10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis, leading to antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

    6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure and exhibit comparable biological activities.

    Pteridine-2,4(1H,3H)-dithione:

Uniqueness

10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

116158-99-7

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

10-ethyl-8-methoxybenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O3/c1-3-17-9-6-7(20-2)4-5-8(9)14-10-11(17)15-13(19)16-12(10)18/h4-6H,3H2,1-2H3,(H,16,18,19)

InChI Key

CJKCSXTZAMQARP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)N=C3C1=NC(=O)NC3=O

Origin of Product

United States

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